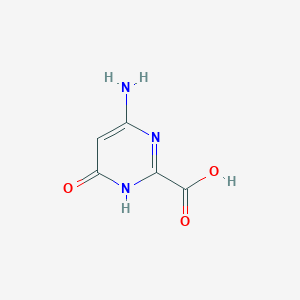

6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-6-oxo-1H-pyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-2-1-3(9)8-4(7-2)5(10)11/h1H,(H,10,11)(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWFGSKGKRUMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288597 | |

| Record name | 6-amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5177-21-9 | |

| Record name | 4-Amino-1,6-dihydro-6-oxo-2-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5177-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 56801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005177219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Two-Step Catalysis

A method adapted from PMC research employs betaine and guanidine carbonate as sequential catalysts (Fig. 1). Although originally developed for pyridone derivatives, this approach is adaptable to pyrimidines by altering the carbonyl component.

Optimized Procedure:

- Step 1 (Betaine Catalysis):

- Reactants: 4-Aminobenzaldehyde and malononitrile

- Conditions: Methanol, room temperature, 15 minutes

- Intermediate: 4-Amino-benzylidenemalononitrile

- Step 2 (Guanidine Carbonate Catalysis):

Table 1: Catalyst Performance in One-Pot Synthesis

| Catalyst | Reaction Time (Step 1) | Conversion (Step 1) | Reaction Time (Step 2) | Conversion (Step 2) |

|---|---|---|---|---|

| Betaine | 15 min | 100% | 60 min | 65% |

| Guanidine Carbonate | 10 min | 100% | 10 min | 100% |

Organocatalytic Enamine Formation

Guanidine derivatives, such as tetramethylguanidine (TMG), facilitate enamine formation between aldehydes and β-keto acids, bypassing the need for metal catalysts. This method achieves enantioselectivity >90% in model systems.

Industrial Production Techniques

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow systems to enhance heat and mass transfer. Key parameters include:

Purification Protocols

- Crystallization: Ethyl acetate/hexane (3:1) recrystallization removes unreacted aldehydes.

- Chromatography: Silica gel column chromatography (eluent: dichloromethane/methanol 9:1) isolates the carboxylic acid derivative.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic Acid

| Method | Reactants | Catalyst | Time | Yield | Scalability |

|---|---|---|---|---|---|

| Classical Biginelli | Urea, 4-nitrobenzaldehyde, malonic acid | HCl | 24 h | 55% | Moderate |

| Atwal Modification | O-Methylisourea, unsaturated ketone | KOH | 6 h | 78% | High |

| One-Pot Catalysis | 4-Aminobenzaldehyde, malononitrile | Betaine + GuaCO3 | 25 min | 92% | High |

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties .

Scientific Research Applications

Scientific Research Applications of 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid

This compound is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are essential components of nucleic acids like DNA and RNA and play a crucial role in various biological processes. The compound's unique structure, characterized by an amino group at the 6th position, significantly influences its chemical reactivity and biological activity. It has garnered attention for its potential applications in medicinal chemistry, particularly in developing pharmaceutical agents.

Applications

This compound has a wide range of applications in scientific research:

- Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

- Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for nucleotide analogs.

- Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial products.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Reduction reactions can yield dihydropyrimidine derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

- Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring. Reagents like halogens, alkyl halides, and amines are used under various conditions to achieve substitution reactions.

The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Cell Cycle Arrest: Compounds derived from this structure can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Signaling Pathways: Certain derivatives have been shown to interfere with signaling pathways that promote tumor growth and survival.

- Antioxidant Activity: Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain derivatives exhibited significant cytotoxic effects against glioblastoma cells, with enhanced activity when combined with specific small molecule inhibitors.

Anticancer Activity

| Compound | Cancer Type | IC50 Value (µM) |

|---|---|---|

| 5o | Glioblastoma | 0.12 |

| 5o + Inhibitor | Glioblastoma | 0.05 |

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor and has been investigated for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes mellitus. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can enhance DPP-IV inhibition activity.

Case Studies

- Case Study 1: Anticancer Activity A recent investigation into a series of derivatives based on the pyrimidine scaffold revealed that one particular compound exhibited potent anticancer activity across multiple cancer cell lines, including breast and lung cancers. The study highlighted that these compounds could act synergistically with existing chemotherapy agents.

- Case Study 2: DPP-IV Inhibition In another study focused on diabetes treatment, a series of pyrimidine derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. The results indicated that specific modifications at the amino and carboxylic acid groups significantly improved their inhibitory potency compared to standard inhibitors like sitagliptin.

Mechanism of Action

The mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of dihydropyrimidine derivatives are highly dependent on substituent positions and ring saturation. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The carboxylic acid group enhances water solubility, but the planar quinoline ring may reduce bioavailability compared to pyrimidine derivatives .

- Stability: The discontinued commercial availability of the target compound (CymitQuimica) suggests stability or synthesis challenges, unlike more stable analogs like methyl esters (e.g., methyl 6-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate) .

Biological Activity

Overview

6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Its unique structure, characterized by an amino group at the 6th position, significantly influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

- Molecular Formula : CHNO

- Molecular Weight : 155.111 g/mol

- CAS Number : 54628-21-6

The compound can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea with malonic acid derivatives under acidic or basic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain derivatives exhibited significant cytotoxic effects against glioblastoma cells, with enhanced activity when combined with specific small molecule inhibitors .

| Compound | Cancer Type | IC50 Value (µM) |

|---|---|---|

| 5o | Glioblastoma | 0.12 |

| 5o + Inhibitor | Glioblastoma | 0.05 |

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Notably, it has been investigated for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes mellitus. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can enhance DPP-IV inhibition activity .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Cell Cycle Arrest : Compounds derived from this structure can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Signaling Pathways : Certain derivatives have been shown to interfere with signaling pathways that promote tumor growth and survival.

- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.

Case Study 1: Anticancer Activity

A recent investigation into a series of derivatives based on the pyrimidine scaffold revealed that one particular compound exhibited potent anti-cancer activity across multiple cancer cell lines, including breast and lung cancers. The study highlighted that these compounds could act synergistically with existing chemotherapy agents .

Case Study 2: DPP-IV Inhibition

In another study focused on diabetes treatment, a series of pyrimidine derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. The results indicated that specific modifications at the amino and carboxylic acid groups significantly improved their inhibitory potency compared to standard inhibitors like sitagliptin .

Q & A

Q. What are the optimal synthetic routes for 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid?

The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

- Step 1 : Formation of the dihydropyrimidine ring via cyclization of urea derivatives with β-keto esters under acidic conditions.

- Step 2 : Selective oxidation at the 4-position using potassium permanganate (KMnO₄) to introduce the oxo group .

- Step 3 : Amino group introduction at the 6-position via nucleophilic substitution with ammonia or protected amines under reflux conditions .

Critical Note : Reaction yields depend on solvent polarity and temperature control to avoid over-oxidation or side-product formation.

Q. How does the substitution pattern influence the chemical reactivity of this compound compared to its analogs?

The 6-amino and 4-oxo groups confer unique reactivity:

- Electrophilic Substitution : The 2-carboxylic acid group directs electrophiles to the 5-position of the pyrimidine ring, unlike 6-methyl or 2-aminopyrimidine analogs, which exhibit regioselectivity shifts .

- Redox Behavior : The 4-oxo group allows reduction to 4-hydroxy derivatives using LiAlH₄, a reaction not feasible in 6-methyl-substituted analogs due to steric hindrance .

Key Comparison : See Table 1 for structural analogs and reactivity differences.

Table 1 : Structural Analogs and Reactivity Profiles

| Compound Name | Key Substituents | Reactivity Differences |

|---|---|---|

| 2-Aminopyrimidine-4-carboxylic acid | Amino at 2-position | Lower solubility in polar solvents |

| 6-Methylaminopyrimidine-4-carboxylic acid | Methylamino at 6-position | Reduced nucleophilic capacity |

| 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid | Propargylamino group | Enhanced cross-coupling potential |

| Source: |

Advanced Research Questions

Q. What analytical techniques are recommended for resolving contradictions in biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) can arise from impurities or stereochemical variations. Use:

- X-ray Crystallography : To confirm the absolute configuration of the molecule, especially if chirality is introduced during synthesis .

- LC-MS/MS : Quantify trace impurities (e.g., unreacted intermediates) that may interfere with biological assays .

- NMR Titration : Validate binding interactions with targets (e.g., enzymes) to distinguish direct activity from off-target effects .

Q. How can computational methods predict interaction mechanisms with biological targets?

- Molecular Docking : Screen against kinase or protease active sites to identify potential binding modes. The 2-carboxylic acid group often coordinates with Mg²⁺ ions in ATP-binding pockets .

- MD Simulations : Assess stability of the ligand-receptor complex over 100-ns trajectories. Pay attention to protonation states of the amino and carboxylic acid groups at physiological pH .

- QSAR Modeling : Correlate substituent effects (e.g., propargyl vs. methyl groups) with activity trends observed in vitro .

Q. What strategies optimize reaction yields while maintaining purity for scale-up?

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing degradation of heat-sensitive intermediates .

- Column Chromatography : Use reverse-phase C18 columns with gradient elution (water:acetonitrile) to separate diastereomers or regioisomers .

- In Situ FTIR Monitoring : Track carbonyl group conversion (4-oxo formation) to terminate reactions at optimal endpoints .

Contradictions and Open Challenges

- Biological Activity : While reports antimicrobial activity, highlights inconsistent results against Gram-negative bacteria. This may stem from differences in bacterial membrane permeability or assay conditions .

- Synthetic Byproducts : Patent data () describes fluorinated analogs with enhanced stability, but their synthesis introduces toxic intermediates (e.g., trifluoromethylphenyl carbamates), requiring rigorous safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.